

28-Deoxonimbolide: A Technical Guide to its Antineoplastic Potential

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Compound of Interest		
Compound Name:	28-Deoxonimbolide	
Cat. No.:	B237985	Get Quote

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Introduction

28-Deoxonimbolide, a naturally occurring limonoid derived from the neem tree (Azadirachta indica), has emerged as a compound of significant interest in oncology research.[1][2] Structurally similar to the more extensively studied nimbolide, **28-deoxonimbolide** exhibits potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the current understanding of **28-deoxonimbolide** as an antineoplastic agent, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Chemical and Physical Properties

Value Source	
C27H32O6 [2][5]	
452.50 g/mol [2][5]	
126005-94-5 [1][2]	
Limonoid (Tetranortriterpenoid) [2]	
Seeds of Azadirachta indica [1][2]	
126005-94-5 [1][2] Limonoid (Tetranortriterpenoid) [2]	





Antineoplastic Activity: In Vitro Studies

28-Deoxonimbolide has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Leukemia	2.7	[3]

Further research is required to establish a comprehensive profile of **28-Deoxonimbolide**'s activity across a wider range of cancer cell lines.

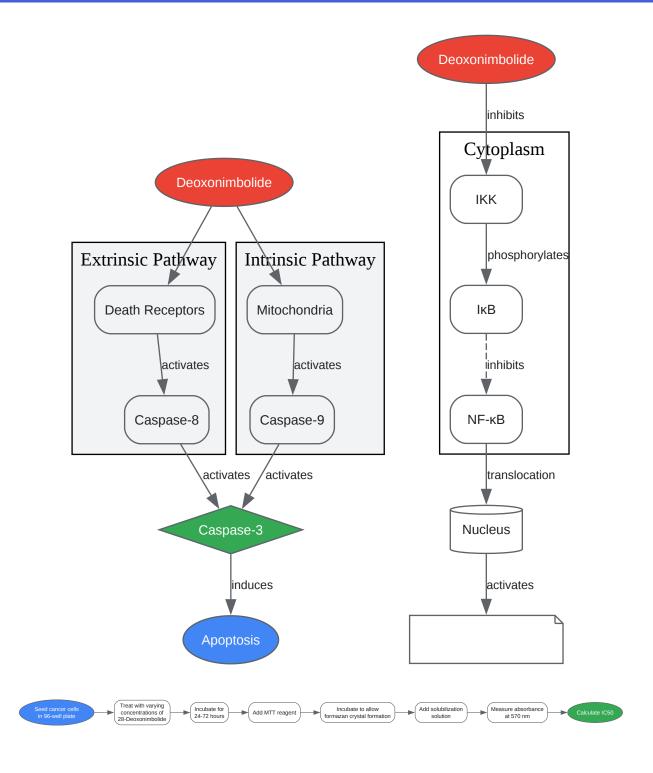
Mechanism of Action

Current evidence suggests that **28-deoxonimbolide** exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and potentially modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

28-Deoxonimbolide is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3] Studies have shown that it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This dual-pathway activation leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), ultimately resulting in the dismantling of the cancer cell.[3]





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